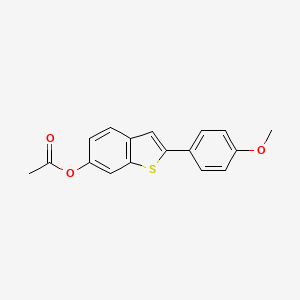

2-(4-Methoxyphenyl)-6-benzothienyl Acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O3S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-1-benzothiophen-6-yl] acetate |

InChI |

InChI=1S/C17H14O3S/c1-11(18)20-15-8-5-13-9-16(21-17(13)10-15)12-3-6-14(19-2)7-4-12/h3-10H,1-2H3 |

InChI Key |

UDBMNPKRSCVXJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 6 Benzothienyl Acetate and Its Structural Analogues

Strategies for the Benzothiophene (B83047) Core Construction

The construction of the benzothiophene core is a pivotal step in the synthesis of 2-(4-methoxyphenyl)-6-benzothienyl acetate (B1210297) and its analogues. The methodologies employed for this purpose are diverse, each with its own set of advantages and limitations. These strategies can be broadly classified into electrophilic cyclization reactions, transition metal-catalyzed approaches, and oxidative cyclization protocols.

Electrophilic Cyclization Reactions for Benzothiophene Ring Formation

Electrophilic cyclization represents a classical and widely utilized strategy for the formation of the benzothiophene ring system. This approach typically involves the intramolecular cyclization of a suitably substituted benzene (B151609) derivative bearing a sulfur-containing side chain. The key step in this process is the attack of an electrophilic species on the aromatic ring, followed by ring closure to furnish the bicyclic benzothiophene core.

One common pathway involves the use of ortho-alkynyl thioanisoles as precursors. These substrates can undergo electrophilic cyclization in the presence of various electrophiles, such as iodine or bromine, to yield 3-halobenzothiophenes. These halogenated intermediates can then be further functionalized through cross-coupling reactions to introduce a variety of substituents at the 3-position. This method provides a versatile entry point to a wide range of 2,3-disubstituted benzothiophenes.

The choice of electrophile and reaction conditions can significantly influence the outcome of the cyclization. For instance, the use of milder electrophiles can enhance the functional group tolerance of the reaction. The mechanism of these reactions generally involves the initial activation of the alkyne by the electrophile, followed by nucleophilic attack of the sulfur atom to form a five-membered ring. Subsequent aromatization then leads to the formation of the stable benzothiophene product.

Transition Metal-Catalyzed Approaches for Benzothiophene Synthesis

Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of benzothiophenes, offering high efficiency, selectivity, and functional group tolerance. nih.govrsc.orgoup.com A variety of transition metals, including palladium, copper, rhodium, gold, and iron, have been successfully employed to catalyze the formation of the benzothiophene ring system through various mechanistic pathways. rsc.orgoup.comthieme-connect.comresearchgate.net These methods often involve the construction of one or more carbon-sulfur or carbon-carbon bonds in a single step, providing rapid access to complex benzothiophene derivatives.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of substituted benzothiophenes. The Sonogashira and Suzuki-Miyaura reactions, in particular, have proven to be highly effective for this purpose. rsc.orgrsc.orgresearchgate.net

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of 2-alkynylaryl compounds, which are key precursors for benzothiophene synthesis. rsc.orgwikipedia.org For instance, the coupling of an ortho-halothiophenol with a terminal alkyne can be followed by an intramolecular cyclization to afford the desired benzothiophene. rsc.org This one-pot, two-step sequence allows for the rapid construction of the benzothiophene core with a variety of substituents at the 2-position, depending on the alkyne used. rsc.org

A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to synthesize a series of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.orgscispace.com

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an aryl or vinyl halide, has also been successfully applied to the synthesis of benzothiophenes. rsc.orgresearchgate.netnih.gov This reaction can be used to introduce aryl or vinyl substituents at various positions of the benzothiophene ring. For example, a pre-formed benzothiophene bearing a halogen atom can be coupled with a boronic acid to introduce a new substituent. Alternatively, the Suzuki-Miyaura coupling can be used in the initial stages of the synthesis to construct a complex aryl precursor that is then cyclized to form the benzothiophene ring. rsc.org

| Reaction | Catalyst | Reactants | Product | Key Features |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne, Aryl/Vinyl halide | Substituted alkyne | Forms C-C bond, mild conditions |

| Suzuki-Miyaura Coupling | Palladium | Organoboron, Aryl/Vinyl halide | Biaryl or Vinylarene | High tolerance of functional groups |

Copper-catalyzed reactions have also emerged as a valuable alternative for the synthesis of benzothiophenes, often offering advantages in terms of cost and sustainability compared to palladium-based systems. rsc.orgorganic-chemistry.orgacs.orgrsc.org Copper catalysts can promote both C-S and C-C bond formation, enabling various cyclization strategies.

One common approach involves the intramolecular cyclization of ortho-haloaryl compounds bearing a sulfur-containing side chain. rsc.org For example, the copper-catalyzed Ullmann condensation can be used to form a C-S bond, leading to the closure of the thiophene (B33073) ring. nih.gov Additionally, copper can catalyze the domino synthesis of multi-substituted benzothiophenes through radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate. rsc.org

Copper-catalyzed methods are also effective for the synthesis of benzothiophene-fused heterocycles. researchgate.net For example, a tandem cross-coupling reaction of K2S with 2-(2-bromophenyl)imidazo[1,2-a]pyridines, catalyzed by copper, can construct double C-S bonds via the cleavage of C-H and C-X bonds. researchgate.net Furthermore, copper-mediated intramolecular dehydrogenative C-O coupling has been used to construct benzothieno[3,2-b]benzofurans. rsc.org

Besides palladium and copper, other transition metals such as rhodium, gold, and iron have also been utilized in the synthesis of benzothiophenes, each offering unique reactivity and selectivity.

Rhodium-catalyzed reactions have been developed for the synthesis of benzo[b]thiophene-3-carboxamides via the cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates. oup.comoup.com This method involves a tandem cyclization-addition sequence that proceeds under mild conditions. oup.comoup.com Rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes also provides a route to multiply substituted benzo[c]thiophenes. acs.orgresearchgate.net

Gold-catalyzed cyclization of 2-alkynyl thioanisoles provides an efficient route to 2-substituted benzo[b]thiophenes. rsc.org Gold catalysts can also be used for the intermolecular alkyne oxyarylation for C3 functionalization of benzothiophenes. acs.orgacs.org Furthermore, a gold-catalyzed 5-exo-dig migratory cycloisomerization of a diallyl thioacetal has been used in a three-step synthesis of benzo[c]thiophenes. nih.gov A gold(I)-catalyzed domino reaction consisting of a 5-endo-dig cyclization with C-S bond formation and consecutive S-to-C propargyl migration has been used to synthesize 3-allenyl benzo[b]thiophenes. researchgate.net

Iron-catalyzed thiocyclization of propynols with aryl disulfides has been developed for the synthesis of trifluoromethylated benzothiophenes. thieme-connect.comresearchgate.net This one-pot tandem reaction involves a Meyer–Schuster rearrangement and radical cyclization through C–H functionalization of aryl disulfides. thieme-connect.comresearchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Product |

| Rhodium | Cyclization/Addition | (ortho-Alkynyl)phenyl sulfides, Isocyanates | Benzo[b]thiophene-3-carboxamides |

| Gold | Cyclization | 2-Alkynyl thioanisoles | 2-Substituted benzo[b]thiophenes |

| Iron | Thiocyclization | Propynols, Aryl disulfides | Trifluoromethylated benzothiophenes |

Oxidative Cyclization Protocols for Benzothiophene Scaffolds

Oxidative cyclization represents another important strategy for the construction of the benzothiophene ring system. These methods typically involve the formation of a C-S bond through an oxidative process, often mediated by a suitable oxidizing agent.

One such approach is the manganese-assisted intermolecular oxidative cyclization of thiophenols and alkynes. This method allows for the synthesis of a variety of multifunctional benzothiophenes. The obtained benzothiophenes can be further transformed to give diverse derivatives.

Electrochemical methods also provide a green and efficient route for the synthesis of sulfonated benzothiophenes. An electrooxidative tandem cyclization of 2-alkynylthioanisoles and sodium sulfinates can proceed under oxidant- and catalyst-free conditions. This method involves a tandem radical addition-cyclization pathway and is readily scalable.

Introduction of the 4-Methoxyphenyl (B3050149) Substituent at the C2 Position

The introduction of the 4-methoxyphenyl group at the C2 position of the benzothiophene core is a critical step in the synthesis of the target compound. This is typically achieved through carbon-carbon bond-forming reactions, such as direct arylation and cross-coupling strategies, or through ring-closing reactions that incorporate the aryl moiety from the outset.

Direct C-H arylation offers a highly efficient method for forging the C-C bond between the benzothiophene C2 position and the 4-methoxyphenyl ring. Palladium-catalyzed direct arylation reactions have been extensively studied and are known to exhibit high selectivity for the C2 position of benzothiophenes. These reactions typically employ an aryl halide or its equivalent as the coupling partner.

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are also powerful tools for C2-arylation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., 4-methoxyphenylboronic acid) with a halogenated benzothiophene (e.g., 2-bromobenzothiophene) in the presence of a palladium catalyst and a base. rdd.edu.iqresearchgate.netrsc.orgnih.gov It is widely used due to the commercial availability and stability of boronic acids.

Stille Coupling: The Stille reaction utilizes an organotin reagent (e.g., (4-methoxyphenyl)tributylstannane) as the coupling partner for a halogenated benzothiophene. nih.govnih.gov While effective, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: This reaction couples an alkene with an aryl halide. While not a direct arylation in the same vein as Suzuki or Stille, variations of the Heck reaction can be employed to introduce the desired aryl group.

| Reaction | Aryl Source | Benzothiophene Substrate | Catalyst | Key Advantages/Disadvantages |

| Suzuki-Miyaura | Arylboronic acid | 2-Halobenzothiophene | Palladium | Mild conditions, commercially available reagents / Potential for side reactions. |

| Stille | Organostannane | 2-Halobenzothiophene | Palladium | Tolerates a wide range of functional groups / Toxicity of tin reagents. |

| Heck | Alkene | 2-Halobenzothiophene | Palladium | Atom economical / Can have issues with regioselectivity. |

An alternative strategy involves constructing the benzothiophene ring from precursors that already contain the 2-(4-methoxyphenyl) moiety. Various cyclization reactions can be employed for this purpose. For instance, the Fiesselmann thiophene synthesis and its variations can be adapted to produce 2-aryl-substituted thiophenes, which can then be annulated to form the benzothiophene ring system. Ring-closing metathesis (RCM) has also emerged as a powerful technique for the synthesis of cyclic compounds, including heterocycles, and can be applied to precursors bearing the 2-aryl substituent. These methods offer a convergent approach to the target structure.

Installation of the Acetate Moiety at the C6 Position

The final step in the synthesis of 2-(4-methoxyphenyl)-6-benzothienyl acetate is the introduction of the acetate group at the C6 position. This is typically accomplished through the esterification of a corresponding 6-hydroxybenzothiophene precursor.

The direct esterification of a 6-hydroxy-2-(4-methoxyphenyl)benzothiophene (a benzothienol) is the most straightforward method for installing the acetate group. This transformation can be readily achieved using standard acylation conditions. A common and effective method involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). This reaction proceeds via nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride. The base serves to activate the hydroxyl group and to neutralize the acetic acid byproduct.

Alternatively, acetyl chloride can be used as the acylating agent, often in the presence of a non-nucleophilic base like triethylamine (B128534), to prevent the formation of N-acetylpyridinium salts. The choice of reagents and conditions can be optimized to ensure high yields and to avoid side reactions, particularly if other sensitive functional groups are present in the molecule. The synthesis of raloxifene (B1678788) and its derivatives often involves the manipulation of hydroxyl groups on the benzothiophene core, and methodologies developed in that context, such as selective protection and deprotection strategies, can be applied here. usc.eduheteroletters.org

| Reagent | Base/Catalyst | Typical Conditions | Notes |

| Acetic Anhydride | Pyridine | Room temperature to gentle heating | A classic and widely used method for acetylation of phenols. |

| Acetyl Chloride | Triethylamine | Inert solvent (e.g., dichloromethane), often at 0 °C to room temperature | Highly reactive, requires careful handling due to its sensitivity to moisture. |

Acylation Reactions Utilizing Advanced Reagents and Conditions

Acylation is a crucial step in the synthesis of many benzothiophene derivatives. The Friedel-Crafts acylation is a classic method for introducing an acyl group onto the benzothiophene ring, typically employing a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govgoogle.com This reaction is generally carried out in an inert organic solvent, such as dichloromethane. google.com

However, traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which can lead to significant waste generation and difficulties in product purification. nih.gov To address these limitations, more advanced and environmentally benign acylation methods have been developed. One such approach involves the use of mixed anhydrides, such as in situ generated arylacetyl trifluoroacetates. nih.gov This method can proceed at room temperature without the need for Lewis acids or chlorinated hydrocarbon solvents, representing a significant advancement over classical protocols. nih.gov These modern approaches offer milder reaction conditions and a more favorable environmental profile. nih.gov

| Method | Catalyst/Reagent | Typical Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Classical Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Dichloromethane | Well-established, versatile | Requires excess catalyst, generates waste, harsh conditions nih.gov |

| Trifluoroacetic Anhydride Mediated Acylation | Trifluoroacetic Anhydride / Phosphoric Acid | Solvent-free | Lewis acid-free, mild conditions, environmentally benign nih.gov | May have substrate scope limitations |

Selective Functionalization of the Benzothiophene Ring Leading to Acetate Formation

The formation of the acetate group on the 6-position of the 2-(4-methoxyphenyl)benzothiophene (B1587568) core is typically achieved through the esterification of the corresponding hydroxyl precursor, 2-(4-methoxyphenyl)-6-hydroxybenzothiophene. This precursor can be synthesized via several routes, often involving the demethylation of a methoxy-protected intermediate using reagents like boron tribromide (BBr₃). nih.gov

Once the 6-hydroxybenzothiophene is obtained, the acetate ester is formed via a standard acylation reaction. This transformation involves treating the phenol (B47542) with an acetylating agent. Common reagents for this purpose include acetyl chloride or acetic anhydride, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct (HCl or acetic acid). This step is a high-yielding and straightforward functionalization that selectively targets the hydroxyl group to furnish the final acetate product.

| Acetylating Agent | Byproduct | Typical Conditions |

|---|---|---|

| Acetyl Chloride | Hydrochloric Acid (HCl) | Requires a base (e.g., pyridine) to scavenge HCl |

| Acetic Anhydride | Acetic Acid | Can be performed with or without a catalyst; base is often used |

Green Chemistry Approaches in the Synthesis of Benzothiophene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiophenes to minimize environmental impact. frontiersin.org These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. frontiersin.orgjocpr.com Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and designing reactions with high atom economy. frontiersin.orgjocpr.com Electrochemical synthesis has also emerged as a green and sustainable tool, offering an alternative to chemical oxidants. acs.org

Performing reactions without a solvent minimizes the environmental impact associated with solvent production, use, and disposal. Several solvent-free methods for the synthesis of benzothiophene derivatives have been reported. For instance, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can produce benzothiophenes in good yields under solvent-free conditions. organic-chemistry.orgrsc.org This method is not only efficient and economical but is also considered a green transformation. organic-chemistry.org Additionally, microwave-assisted synthesis under solvent-free conditions has been successfully employed for preparing related heterocyclic structures, offering rapid reaction times and high yields. nih.gov Trifluoroacetic anhydride/phosphoric acid mediated acylation of benzothiophenes also proceeds under solvent-free conditions, providing an environmentally safe protocol. nih.gov

The ability to recover and reuse catalysts is a cornerstone of green chemistry, as it reduces costs and minimizes waste. In the context of benzothiophene synthesis, significant progress has been made in developing recyclable catalytic systems. One notable example is the use of a palladium iodide (PdI₂)/potassium iodide (KI) catalytic system dissolved in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄). acs.org This system effectively catalyzes the synthesis of benzothiophene-3-carboxylic esters, and the catalyst-ionic liquid phase can be easily separated from the product and recycled multiple times without a noticeable decrease in catalytic activity. acs.org Similarly, certain adsorbent catalysts developed for processes involving dibenzothiophene (B1670422) have demonstrated the ability to be recovered and reused for at least five cycles, highlighting the potential for robust and reusable catalytic systems. researchgate.net

| Catalytic System | Solvent/Support | Reaction | Recyclability | Reference |

|---|---|---|---|---|

| PdI₂/KI | Ionic Liquid (BmimBF₄) | Oxidative Alkoxycarbonylation | Recycled up to 5 times with no appreciable loss of activity | acs.org |

| HPW/Zr-HMS | Zirconium-modified mesoporous silica | Oxidative Desulfurization | Reused at least 5 times | researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. nih.gov

In the synthesis of benzothiophenes, gold-catalyzed carbothiolation provides an atom-economic route to 2,3-disubstituted derivatives. organic-chemistry.org Methodologies that utilize catalytic C-H functionalization are also highly desirable from an atom economy perspective, as they avoid the need for pre-functionalized substrates and the stoichiometric byproducts associated with installing and removing protecting or directing groups. nih.gov In contrast, classical multi-step syntheses or reactions that generate significant byproducts, such as the Wittig reaction, tend to have lower atom economy. By prioritizing catalytic and addition-type reactions, chemists can design more sustainable synthetic routes that minimize waste and maximize resource efficiency. jocpr.comnih.gov

Reaction Mechanisms and Chemical Reactivity

Mechanistic Studies of Benzothiophene (B83047) Ring Formation and Functionalization

The synthesis of the benzothiophene core, a key structural motif in many pharmaceuticals and materials, can be achieved through various mechanistic pathways. researchgate.netnih.gov Common strategies involve the cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the electrophilic cyclization of 2-alkynyl thioanisoles is a convenient method that can lead to substituted benzothiophenes. researchgate.net Another powerful, metal-free approach for functionalizing the benzothiophene ring at the C3 position involves an interrupted Pummerer-type reaction of benzothiophene S-oxides. nih.gov This method utilizes the intrinsic sulfur atom to regioselectively deliver a coupling partner. nih.gov

The formation of substituted benzothiophenes often proceeds through key intermediates. In aryne-based syntheses, a thiophenium ylide intermediate can be formed, which then undergoes predictable chemical sequences to yield the final fused thiophene (B33073) structure. researchgate.net Palladium-catalyzed reactions are also prevalent, enabling C-S bond formation followed by heterocyclization to construct the benzothiophene ring system.

Functionalization of the pre-formed benzothiophene ring is crucial for creating diverse derivatives. Metal-catalyzed C-H functionalization has emerged as a powerful tool to introduce substituents at specific positions, avoiding the need for pre-functionalized starting materials. nih.govthieme-connect.de For example, near-room-temperature α-arylation of benzothiophenes has been achieved through a mechanism involving a Silver(I)-mediated C-H activation. acs.org

Reactivity Profiles of the Acetate (B1210297) Functional Group in Benzothiophene Systems

The acetate group attached to the 6-position of the benzothiophene ring is a classic ester functionality. Its reactivity is centered around the electrophilic carbonyl carbon. libretexts.org

Ester Hydrolysis: The acetate group can undergo hydrolysis to yield the corresponding phenol (B47542) (2-(4-methoxyphenyl)-6-hydroxybenzothiophene) and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the benzothienyl phenoxide leaving group.

The kinetics of ester hydrolysis are typically pseudo-first-order when water is present in large excess. youtube.com The rate is influenced by the electronic nature of the benzothienyl group; electron-withdrawing substituents on the ring would generally increase the rate of base-catalyzed hydrolysis by stabilizing the leaving phenoxide.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting 2-(4-Methoxyphenyl)-6-benzothienyl Acetate with ethanol (B145695) under acidic conditions would lead to an equilibrium mixture containing the corresponding ethyl ester. The reaction mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

| Factor | Effect on Rate | Mechanistic Rationale |

|---|---|---|

| Catalyst | Base (e.g., NaOH) is generally faster and irreversible than Acid (e.g., H₂SO₄). | Hydroxide is a stronger nucleophile than water. The final deprotonation of the carboxylic acid in base-catalyzed hydrolysis drives the reaction to completion. |

| Temperature | Increased temperature increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as per the Arrhenius equation. |

| Steric Hindrance | Increased steric hindrance around the carbonyl group decreases the reaction rate. | Hinders the approach of the nucleophile (water, alcohol, or hydroxide) to the electrophilic carbonyl carbon. |

| Electronic Effects | Electron-withdrawing groups on the benzothiophene ring increase the rate of basic hydrolysis. | Stabilizes the negative charge on the phenoxide leaving group, making it a better leaving group. |

The primary reactivity of the acetate's carbonyl group is its susceptibility to nucleophilic substitution . oxfordsciencetrove.com The partial positive charge on the carbonyl carbon makes it an electrophilic center, readily attacked by nucleophiles. quora.comyoutube.com This leads to an addition-elimination mechanism where a tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond by expelling the benzothienyl phenoxide as a leaving group. Examples include reactions with:

Amines (Aminolysis): Forms amides.

Grignard Reagents: Leads to the formation of tertiary alcohols after initial ketone formation and subsequent reaction with a second equivalent of the Grignard reagent.

Hydride Reagents (e.g., LiAlH₄): Reduces the ester to the corresponding primary alcohol (after cleavage of the ester bond).

Conversely, electrophilic reactions at the carbonyl center are not characteristic of esters. The carbonyl carbon is electron-deficient and thus not susceptible to attack by electrophiles. quora.com While the carbonyl oxygen has lone pairs and can act as a Lewis base (e.g., during acid-catalyzed hydrolysis), electrophilic attack leading to substitution at the carbonyl carbon does not occur. libretexts.orgyoutube.com

Chemical Transformations of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is an electron-rich aromatic ring, and its reactivity is dominated by electrophilic aromatic substitution.

The methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). msu.edu This is due to its strong positive mesomeric effect (+M), where the oxygen's lone pairs donate electron density into the benzene ring, stabilizing the carbocation intermediate (arenium ion) formed during the attack of an electrophile. masterorganicchemistry.com This effect outweighs the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. libretexts.org

Since the para position is already occupied by the bond to the benzothiophene ring, incoming electrophiles will be directed to the two equivalent ortho positions (positions 3 and 5 of the phenyl ring). libretexts.org Reactions like nitration, halogenation, Friedel-Crafts alkylation, and acylation will predominantly yield the 3-substituted or 3,5-disubstituted products. The high activation provided by the methoxy group means that these reactions often proceed under milder conditions than those required for benzene itself. msu.edulibretexts.org

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ at the 3-position (ortho to -OCH₃). |

| Bromination | Br₂, FeBr₃ or Br₂ in Acetic Acid | Substitution of -Br at the 3-position. Due to high activation, polybromination (3,5-dibromo) is possible. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of -COR at the 3-position. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Substitution of -R at the 3-position. Potential for polyalkylation. |

The electron-rich nature of the methoxyphenyl group also makes it susceptible to oxidative transformations. Under certain oxidative conditions, the methoxy group can be cleaved. For instance, treatment with strong oxidizing agents or certain Lewis acids can potentially lead to the formation of a quinone-type structure. The resonance effect of the 4-methoxy substituent can facilitate the formation of a quinone methide intermediate under specific catalytic conditions, which can influence subsequent reaction pathways. acs.orgacs.org Furthermore, benzylic oxidation is not possible as there are no benzylic protons on the carbon attached to the benzothiophene ring. Stronger oxidative conditions may lead to the degradation of the aromatic ring itself.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is a nuanced process where the inherent electronic and steric properties of the molecule guide the selective modification of specific sites. The benzothiophene ring itself presents several positions for potential functionalization, and the existing substituents heavily influence the outcome of these reactions.

Chemoselectivity:

The primary sites for chemical modification on this compound are the benzothiophene ring, the phenyl ring of the methoxyphenyl group, and the acetate functionality.

Hydrolysis of the Acetate Group: The ester linkage of the acetate group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding phenol, 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol. This reaction is a common transformation for phenolic acetates.

Electrophilic Aromatic Substitution: The benzothiophene and the 4-methoxyphenyl rings are both amenable to electrophilic aromatic substitution. The choice of reagent and reaction conditions will determine which ring is preferentially attacked. The electron-donating nature of the methoxy group activates the phenyl ring, while the sulfur atom in the benzothiophene ring also directs electrophilic attack.

Modification of the Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties and reactivity of the benzothiophene core. rsc.org

Regioselectivity:

The regioselectivity of derivatization reactions, particularly electrophilic aromatic substitution, is dictated by the directing effects of the existing substituents.

On the Benzothiophene Ring: The 2-aryl substituent generally directs electrophilic attack to the C3 position. However, the presence of the acetate group at C6, an electron-withdrawing group after hydrolysis to a hydroxyl group (an electron-donating group), will also influence the electron density distribution in the benzene portion of the benzothiophene core. Functionalization at C4, C5, and C7 are also possibilities depending on the reaction conditions and the nature of the electrophile. Scandium-catalyzed intermolecular cyclization has been shown to be highly selective for producing 6-substituted benzothiophenes. rsc.org

On the 4-Methoxyphenyl Ring: The methoxy group is a strong ortho-, para-directing group. Since the para position is already occupied by the benzothienyl moiety, electrophilic substitution will preferentially occur at the ortho positions (C3' and C5') of the phenyl ring.

Stereoselectivity:

For reactions that introduce a new chiral center, the stereochemical outcome is a critical consideration. In the context of this compound, which is itself achiral, the introduction of a stereocenter would lead to the formation of a racemic mixture unless a chiral catalyst or reagent is employed. For instance, if a derivatization reaction at the C3 position of the benzothiophene ring were to introduce a substituent with a chiral center, two enantiomers would be formed.

The following table summarizes the expected selectivity in the derivatization of this compound:

| Reaction Type | Reagent/Condition | Probable Site of Reaction | Controlling Factors |

| Hydrolysis | Acid or Base | Acetate group | Lability of the ester bond |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | C3 of benzothiophene, C3'/C5' of phenyl ring | Directing effects of substituents, steric hindrance |

| Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfur atom | Nucleophilicity of the sulfur atom |

Concerted Metalation-Deprotonation (CMD) Mechanisms in C-H Activation

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and the Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for such transformations, particularly those catalyzed by transition metals like palladium. wikipedia.orgpanchakotmv.ac.in For this compound, several C-H bonds are potential targets for activation, and the CMD mechanism offers a plausible route for their selective functionalization.

The CMD mechanism involves a single transition state where the cleavage of a C-H bond and the formation of a new carbon-metal bond occur concurrently, facilitated by a base that abstracts the proton. wikipedia.org Carboxylate bases, such as acetate, are often crucial in these reactions. wikipedia.orgnih.gov

Key Features of CMD in the Context of this compound:

Role of the Palladium Catalyst: Palladium(II) catalysts, such as palladium acetate, are commonly employed. nih.gov The catalyst coordinates to the aromatic system, bringing the metal center in proximity to a C-H bond.

Influence of the Acetate Ligand: The acetate ligand on the palladium catalyst, or an external acetate base, can act as the proton acceptor in the deprotonation step. nih.gov This is particularly relevant given the presence of the acetate group on the substrate itself, which could potentially play a role in the catalytic cycle after hydrolysis.

Regioselectivity of C-H Activation: The regioselectivity of C-H activation via a CMD mechanism is influenced by both steric and electronic factors.

C3-H Bond: The C3 position of the benzothiophene ring is often the most reactive site for C-H activation due to its electronic properties. researchgate.net

C-H Bonds on the Phenyl Ring: The C-H bonds ortho to the methoxy group on the 2-phenyl substituent are also potential sites for activation.

C-H Bonds on the Benzene Ring of Benzothiophene: The C4, C5, and C7 positions are also susceptible to C-H activation, although they are generally less reactive than the C3 position. researchgate.net

Proposed CMD Mechanism for C-H Arylation at the C3 Position:

A plausible CMD mechanism for the palladium-catalyzed direct arylation of the C3 position of this compound with an aryl halide (Ar-X) is depicted below:

Coordination: The palladium(II) catalyst coordinates to the benzothiophene ring.

CMD Step: The C3-H bond is cleaved in a concerted fashion. The palladium atom forms a bond with C3, and an acetate ligand abstracts the proton, leading to a palladacycle intermediate.

Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium center.

Reductive Elimination: The arylated product is formed through reductive elimination, regenerating the palladium(II) catalyst.

The following table outlines the key steps and intermediates in a typical CMD-mediated C-H activation/arylation reaction:

| Step | Description | Intermediate |

| 1 | Coordination of Pd(II) catalyst to the benzothiophene ring | π-complex |

| 2 | Concerted metalation-deprotonation at the C3 position | Palladacycle |

| 3 | Oxidative addition of aryl halide to the palladium center | Pd(IV) species |

| 4 | Reductive elimination of the C3-arylated product | C3-arylated benzothiophene |

Computational studies have shown that the CMD pathway often has a lower activation barrier compared to other mechanisms like oxidative addition or electrophilic aromatic substitution. panchakotmv.ac.in The presence of directing groups can further lower the activation energy and control the regioselectivity of the C-H activation. nih.gov In the case of this compound, while there is no strong directing group in the conventional sense for C-H activation, the inherent reactivity of the benzothiophene core and the electronic influence of the substituents play a crucial role in determining the site of metalation.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, allowing for the prediction of geometric parameters such as bond lengths and angles.

Density Functional Theory (DFT) has become a primary tool for the geometric optimization of molecular structures due to its balance of accuracy and computational efficiency. dergipark.org.trajchem-a.comdntb.gov.ua For a molecule like 2-(4-Methoxyphenyl)-6-benzothienyl Acetate (B1210297), DFT methods, particularly with functionals like B3LYP, are used to locate the minimum energy conformation. researchgate.netnih.govmdpi.com The process involves systematically adjusting the atomic coordinates until the lowest energy state is found.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govmdpi.comresearchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the theoretical model.

Table 1: Illustrative Optimized Geometrical Parameters using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (methoxy) | 1.36 Å |

| C=O (acetate) | 1.21 Å | |

| C-S (benzothiophene) | 1.78 Å | |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| O-C=O (acetate) | 123.5° | |

| C-S-C (benzothiophene) | 92.5° |

Note: This data is illustrative and represents typical values for similar functional groups.

Ab initio methods, such as Hartree-Fock (HF), offer a different approach to studying electronic structure from first principles, without reliance on empirical data. researchgate.netnih.govmdpi.com While often more computationally demanding than DFT, ab initio calculations can provide valuable benchmarks. For instance, comparing bond lengths calculated by HF with those from DFT can reveal the influence of electron correlation, which is accounted for differently in each method. researchgate.netmdpi.com Studies on related benzothiazole (B30560) structures have shown that DFT methods are often more consistent with experimental X-ray data than HF for bond lengths. researchgate.netmdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are crucial for interpreting experimental spectra. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions can be correlated with experimental data. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict chemical shifts. dergipark.org.trmdpi.com Theoretical vibrational spectra, as calculated by DFT, can aid in the assignment of complex experimental IR and Raman spectra by visualizing the atomic motions associated with each vibrational mode. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies (DFT)

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Acetate | 1750 |

| C-O-C Stretch | Methoxy (B1213986)/Acetate | 1250 |

| Aromatic C=C Stretch | Phenyl/Benzothienyl | 1600-1450 |

| C-H Stretch | Aromatic | 3100-3000 |

Note: This data is illustrative and based on typical frequency ranges for these functional groups.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. DFT is frequently employed to calculate the geometries and energies of these transient species. dntb.gov.ua This modeling allows for the determination of activation energies, providing a quantitative measure of a reaction's feasibility and rate. Such studies can clarify reaction pathways, predict the formation of byproducts, and guide the design of more efficient synthetic routes.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily polarized and more reactive. ajchem-a.comresearchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another critical tool. ajchem-a.comresearchgate.netresearchgate.net It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.comresearchgate.net For 2-(4-Methoxyphenyl)-6-benzothienyl Acetate, the MEP would likely show negative potential around the oxygen atoms of the methoxy and acetate groups, indicating sites prone to electrophilic attack.

Table 3: Illustrative Electronic Properties (DFT)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Note: This data is illustrative and represents typical values for molecules with similar electronic structures.

Solvent Effects and Reaction Pathway Energetics in Solution-Phase Chemistry

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties and reaction energetics in a more realistic, solution-phase environment. Investigating how the energies of reactants, transition states, and products change in different solvents is essential for bridging the gap between theoretical gas-phase calculations and experimental reality. ekb.eg

Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "2-(4-Methoxyphenyl)-6-benzothienyl Acetate (B1210297)," providing an exact measurement of its molecular mass. With a molecular formula of C₁₇H₁₄O₃S, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Beyond molecular mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for analyzing fragmentation pathways. nih.gov By inducing fragmentation of the protonated parent ion [M+H]⁺, the resulting product ions reveal the molecule's structural connectivity. The fragmentation of "2-(4-Methoxyphenyl)-6-benzothienyl Acetate" is expected to follow predictable pathways based on its functional groups. Key fragmentation events would likely include the neutral loss of ketene (B1206846) (CH₂=C=O) from the acetate group, cleavage of the ester bond, and subsequent fragmentation of the benzothienyl and methoxyphenyl rings. researchgate.netresearchgate.net Analysis of these fragments allows for the unambiguous confirmation of the compound's constitution.

Table 1: Predicted HRMS Data for this compound This table presents theoretical values for the purpose of illustrating the application of the technique.

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₁₇H₁₄O₃S + H]⁺ | 299.0736 | Protonated molecular ion |

| [C₁₅H₁₂OS + H]⁺ | 257.0629 | Ion resulting from loss of acetyl group |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of "this compound" in solution. chemicalbook.com One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. researchgate.netresearchgate.netresearchgate.net

The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzothienyl and methoxyphenyl rings, with their chemical shifts and coupling patterns revealing their substitution positions. The methoxy (B1213986) (-OCH₃) and acetyl (-COCH₃) groups would each exhibit a characteristic singlet. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the acetate group and the carbons of the aromatic systems. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.3 | ~21 |

| Methoxy CH₃ | ~3.8 | ~55 |

| Aromatic CH | 6.9 - 8.0 | 105 - 160 |

| Carbonyl C=O | - | ~169 |

To assemble the complete structural puzzle, multidimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would establish the connection between the methoxyphenyl ring, the benzothienyl core, and the acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help determine the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic ring systems. ipb.pt

While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides insights into its structure in the crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can detect subtle differences in the chemical environments of atoms in different crystal lattices, making it a powerful tool for identifying and characterizing polymorphs of "this compound," should they exist. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion rates. For a pure sample of "this compound," DOSY would show all signals aligned, corresponding to a single diffusion coefficient. However, if the molecule participates in the formation of supramolecular assemblies or aggregates in solution, DOSY could be used to characterize these larger entities, which would diffuse more slowly than the individual molecules.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique requires the formation of a suitable single crystal. When successful, it provides precise coordinates for every atom, yielding definitive data on bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the molecule's exact conformation and packing arrangement within the crystal lattice. nih.gov For "this compound," a crystal structure would precisely define the dihedral angle between the planes of the benzothienyl and methoxyphenyl ring systems, offering a complete and static picture of its molecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. unimi.it These techniques are complementary and are used for rapid confirmation of molecular identity.

For "this compound," the FT-IR spectrum would show prominent absorption bands corresponding to:

The C=O stretching of the ester group, typically a very strong band around 1760 cm⁻¹.

C-O stretching vibrations for the ester and ether linkages in the 1250-1050 cm⁻¹ region. esisresearch.org

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively. researchgate.net

Raman spectroscopy would provide complementary information, often being more sensitive to the vibrations of the non-polar aromatic backbone. biointerfaceresearch.com Together, these techniques offer a quick and reliable fingerprint of the molecule. walshmedicalmedia.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on known data for similar functional groups.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Benzothienyl, Phenyl |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Acetyl, Methoxy |

| Ester C=O Stretch | ~1760 (Strong) | Weak | Acetate |

| Aromatic C=C Stretch | 1610 - 1450 (Multiple bands) | Strong | Benzothienyl, Phenyl |

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration and conformational details of chiral compounds. While information on chiral derivatives of this compound is not available, the application of these techniques to analogous chiral benzothiophene (B83047) and oligothiophene structures provides significant insight.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov It is a powerful tool for establishing the absolute configuration of chiral molecules when combined with quantum-chemical calculations. nih.gov For complex chiral molecules, theoretical ECD spectra are calculated for different possible stereoisomers, and the comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov Solvation can significantly alter both the conformational distribution and the ECD spectrum of a molecule, a factor that must be considered in the theoretical calculations. nih.gov

In the study of novel chiral materials, such as benzo[1,2-b:4,5-b']dithiophene-based oligothiophenes, ECD has revealed unusual phenomena. For instance, thin films of certain chiral oligothiophenes have shown an inversion of the circular dichroism sign simply by flipping the sample over. rsc.org This is not a true ECD spectrum but is a genuine property of the material related to its self-assembling properties and the interference between linear dichroism and linear birefringence. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD): ORD is the variation of the specific rotation of a chiral compound with the wavelength of light. wikipedia.org The phenomenon where the rotation changes sign in the vicinity of an absorption band is known as the Cotton effect. libretexts.org ORD curves are highly sensitive to the molecular structure and can be used to establish the relative and absolute configurations of molecules, particularly in comparison with structurally similar compounds of known configuration. libretexts.orgresearchgate.net The shape and sign of the Cotton effect curve provide detailed stereochemical information. libretexts.org Both ORD and ECD are closely related phenomena and can, in principle, be mathematically interconverted through the Kronig-Kramers relations.

The table below summarizes hypothetical chiroptical data for a chiral benzothiophene derivative, illustrating the type of information obtained from these techniques.

| Spectroscopic Technique | Wavelength (nm) | Signal | Interpretation |

| ECD | 280 | Positive Cotton Effect | Correlates to a specific stereocenter configuration |

| 250 | Negative Cotton Effect | Indicates another electronic transition | |

| ORD | 589 (Na D-line) | +25° | Specific rotation at a standard wavelength |

| 300 | Peak (+1500°) | Corresponds to the positive Cotton effect in ECD | |

| 260 | Trough (-2000°) | Corresponds to the negative Cotton effect in ECD |

Advanced Chromatographic Techniques

Chromatography is essential for the separation, purification, and analysis of chemical compounds. Beyond basic identification, advanced techniques like preparative HPLC and hyphenated GC-MS methods provide extensive capabilities for handling complex mixtures and performing in-depth structural analysis.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture on a larger scale than analytical HPLC. labcompare.com The methodology is scalable and can be used to obtain pure substances for further analysis, such as NMR or X-ray crystallography, or for biological testing. sielc.comlcms.cz The development of a preparative HPLC method often begins at the analytical scale to optimize the separation conditions, including the choice of stationary and mobile phases. labcompare.com These conditions are then scaled up for larger columns and higher flow rates to process larger quantities of the material. lcms.cz For benzothiophene derivatives, which may be synthesized as part of a mixture containing starting materials, by-products, and isomers, preparative HPLC is an invaluable tool for obtaining the target compound with high purity. rsc.orggoogle.com

The following table outlines a sample set of parameters for scaling up an HPLC method from analytical to preparative scale for the purification of a benzothiophene analog.

| Parameter | Analytical Scale | Preparative Scale |

| Column Internal Diameter | 4.6 mm | 21.2 mm |

| Particle Size | 5 µm | 5-10 µm |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Injection Volume | 10 µL | 500 µL |

| Sample Load | < 0.1 mg | 10-100 mg |

Gas Chromatography-Mass Spectrometry (GC-MS) Beyond Basic Identification: GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. In advanced applications, it is used for impurity profiling and understanding the fragmentation patterns of molecules, which aids in structural elucidation. nih.gov Impurity profiling involves the detection, identification, and quantification of impurities in pharmaceutical substances and is a critical aspect of drug development and quality control. thermofisher.comijprajournal.com High-resolution mass spectrometry coupled with GC allows for the determination of the elemental composition of impurities, providing greater confidence in their identification. thermofisher.com

For benzothiophene derivatives, studying their mass spectral fragmentation patterns is crucial. The electron impact (EI) mass spectra of various benzothiophene compounds have been analyzed to understand their fragmentation pathways. nih.govnih.gov This knowledge is essential for identifying unknown metabolites or degradation products, as the fragmentation pattern serves as a fingerprint for different structural motifs within the molecule. nih.govresearchgate.net For instance, characteristic cleavages can reveal the nature and position of substituents on the benzothiophene core. nih.gov

Derivatization and Analog Synthesis Strategies

Chemical Modifications of the Acetate (B1210297) Moiety

The acetate group at the 6-position of the benzothiophene (B83047) ring is a primary site for initial derivatization, allowing for the introduction of a range of functional groups.

The hydrolysis of the acetate ester to its corresponding phenol (B47542), 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol, is a fundamental transformation. This reaction is typically achieved through saponification, which involves treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like methanol (B129727) or ethanol (B145695), followed by acidic workup.

The resulting phenol is a key intermediate for further derivatization, including the synthesis of ethers, esters, and other phenol-based analogs.

Table 1: Representative Conditions for Saponification of Aryl Acetates

| Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| NaOH | Methanol/Water | Room Temperature | 1-4 hours | 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

| KOH | Ethanol/Water | Reflux | 30-60 minutes | 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

The acetate group can be a precursor to other important functional groups, expanding the synthetic possibilities for this class of compounds.

Amides: Direct conversion of the acetate to an amide can be challenging. A more common and efficient approach involves the initial saponification to the phenol. The resulting 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol can then be converted to a more reactive intermediate, such as a triflate or tosylate, which can undergo a palladium-catalyzed aminocarbonylation or a related cross-coupling reaction to introduce the amide functionality. Alternatively, the phenol can be O-alkylated with a suitable halo-nitrile, followed by reduction of the nitrile to an amine and subsequent acylation to form the desired amide. A more direct, albeit less common, method for converting esters to amides involves heating the ester with an appropriate amine, sometimes in the presence of a catalyst. google.comresearchgate.net

Carboxylic Acids: The introduction of a carboxylic acid group can be accomplished through a multi-step sequence starting from the phenol. One potential route involves the conversion of the phenol to a triflate, followed by a palladium-catalyzed carboxylation reaction using carbon monoxide and a suitable carboxylating agent.

Aldehydes: The formylation of the phenol to introduce an aldehyde group can be achieved through various methods, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, although regioselectivity on the benzothiophene ring must be considered.

Functionalization of the Benzothiophene Ring System

Electrophilic aromatic substitution reactions on the benzothiophene ring are well-documented. nih.govrsc.orgrsc.org The electron-rich nature of the thiophene (B33073) ring generally directs electrophiles to the 3-position. However, the directing effects of the existing substituents at the 2- and 6-positions will influence the regioselectivity of these reactions.

Friedel-Crafts Acylation: Acylation of 2-aryl-benzothiophenes typically occurs at the 3-position, introducing a new acyl group. nih.govgoogle.comorganic-chemistry.org This reaction is generally carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. google.com

Nitration: Nitration of the benzothiophene ring can be achieved using various nitrating agents, such as nitric acid in sulfuric acid or acetic anhydride. rsc.orgrsc.orgresearchgate.net The position of nitration will depend on the reaction conditions and the directing influence of the existing substituents.

Halogenation: Halogenation, such as bromination or chlorination, can introduce a halogen atom onto the benzothiophene ring, providing a handle for further cross-coupling reactions.

Nucleophilic aromatic substitution on the benzothiophene ring is less common unless the ring is activated by strongly electron-withdrawing groups or in the context of specific reactions like the halogen dance. researchgate.net

Table 2: Potential Electrophilic Substitution Reactions on the 2-(4-Methoxyphenyl)benzothiophene (B1587568) Scaffold

| Reaction | Reagents | Typical Position of Substitution | Potential Product |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-position | 3-Acyl-2-(4-methoxyphenyl)-6-benzothienyl Acetate |

| Nitration | HNO₃, H₂SO₄ | Benzene (B151609) or Thiophene Ring | Nitro-2-(4-methoxyphenyl)-6-benzothienyl Acetate |

Palladium-catalyzed cross-coupling reactions are powerful tools for the site-selective functionalization of the benzothiophene core, provided a suitable handle such as a halogen or triflate is present. rsc.orgrsc.orgnih.govrsc.orgacs.orgresearchgate.netmdpi.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.orgnih.govlibretexts.orgyoutube.com

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling a halo- or triflate-substituted benzothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netmdpi.comnih.govwikipedia.org

Heck Coupling: The Heck reaction enables the arylation or vinylation of a halo-benzothiophene with an alkene. rsc.orgnih.govacs.orgorganic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction is used to couple a halo-benzothiophene with a terminal alkyne to form an alkynyl-substituted benzothiophene. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

The initial introduction of a halogen at a specific position on the benzothiophene ring is crucial for directing these coupling reactions.

Modifications of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group at the 2-position of the benzothiophene offers another site for modification, primarily through cleavage of the methyl ether.

Demethylation of the methoxy (B1213986) group to the corresponding phenol can be achieved using various reagents. chem-station.commdma.chreddit.comorgsyn.orgnih.govnih.govwikipedia.orgorganic-chemistry.orglibretexts.org Boron tribromide (BBr₃) is a common and effective reagent for this transformation. chem-station.commdma.chorgsyn.orgnih.gov Other reagents include aluminum chloride and certain thiolates. chem-station.comreddit.com The resulting phenol can then be further derivatized to introduce a variety of ether and ester functionalities.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to Room Temperature | Highly effective, but moisture-sensitive. chem-station.commdma.chorgsyn.orgnih.gov |

| Aluminum Chloride (AlCl₃) | Dichloromethane or Acetonitrile | Room Temperature to Reflux | Strong Lewis acid, can sometimes lead to side reactions. chem-station.com |

Demethylation of the Methoxy Group

The conversion of the para-methoxy group on the phenyl ring to a hydroxyl group is a common and significant derivatization. This transformation not only alters the electronic properties and polarity of the molecule but also provides a new site for further functionalization, such as etherification or esterification. A variety of reagents and conditions have been established for the O-demethylation of aryl methyl ethers, which can be applied to 2-(4-Methoxyphenyl)-6-benzothienyl acetate.

Particularly relevant to the benzothiophene scaffold, processes have been developed utilizing aluminum halide Lewis acids in combination with thiol compounds. google.comgoogleapis.com This combination facilitates the cleavage of the methyl-oxygen bond. A patent describes the use of aluminum chloride with essentially odorless thiols, such as 2-methyl-5-t-butyl benzenethiol, to demethylate related 6-methoxy-2-(4-methoxyphenyl) benzothiophene structures, a process that could be adapted for the target compound. google.com

Table 1: Reagents for Demethylation of Aryl Methoxy Groups

| Reagent Class | Specific Example(s) | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to room temp. | chem-station.comgoogle.com |

| Lewis Acid/Thiol | Aluminum chloride (AlCl₃) / Ethanethiol (EtSH) | Inert solvent (e.g., chlorobenzene) | google.comgoogleapis.com |

| Brønsted Acid | Hydrobromic acid (HBr, 47%) | Heating (~130°C), optionally with acetic acid | chem-station.com |

Introduction of Additional Substituents on the Phenyl Ring

Introducing new functional groups onto the 4-methoxyphenyl moiety is another key strategy for generating analogs. This is typically achieved through electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The existing methoxy group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org Since the para position is already occupied by the benzothiophene core, electrophilic attack is directed to the ortho positions (C3' and C5') relative to the methoxy group.

Common electrophilic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). youtube.com

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or chlorine (Cl₂) with AlCl₃. youtube.com

Friedel-Crafts Alkylation: Adding an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction can sometimes be prone to rearrangements and over-alkylation. youtube.com

Friedel-Crafts Acylation: Introducing an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally more controlled than alkylation and yields a ketone, which can be further modified. youtube.com

The choice of reaction conditions is crucial to ensure that the acetate and thioether functionalities on the benzothiophene core remain intact.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-6-benzothienyl acetate |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-methoxyphenyl)-6-benzothienyl acetate |

Synthesis of Bridged or Fused Analogue Structures

The synthesis of more complex, rigid structures through the formation of bridged or fused ring systems represents an advanced strategy for creating novel analogs. These approaches often utilize the inherent reactivity of the benzothiophene core to participate in cycloaddition or other annulation reactions. Such modifications can significantly alter the three-dimensional shape and physicochemical properties of the parent molecule.

One powerful method for constructing fused heterocyclic systems is through cycloaddition reactions. ccspublishing.org.cn For example, the benzothiophene ring, particularly when activated (e.g., as a benzothiophene S-oxide or with electron-withdrawing groups), can act as a dienophile or diene in various cycloaddition processes.

[4+2] Cycloaddition (Diels-Alder Reaction): Benzothiophene S-oxides have been shown to function as dienes in [4+2] cycloadditions with dienophiles like N-phenylmaleimide or various alkynes. researchgate.netiosrjournals.org This reaction would form a new six-membered ring fused to the thiophene portion of the molecule.

[3+2] Cycloaddition: Dearomative [3+2] cycloaddition reactions have been developed for nitro-substituted benzothiophenes, which react with 1,3-dipoles like azomethine ylides to create fused tricyclic pyrrole-containing frameworks. nih.govrsc.org This strategy effectively builds a new five-membered heterocyclic ring onto the benzothiophene scaffold.

[2+2+2] Cycloaddition: Rhodium-catalyzed [2+2+2] cycloadditions between benzothiophene dioxides and α,ω-diynes have been used to construct highly condensed polycyclic sulfone-containing compounds. acs.org

These synthetic strategies provide access to a diverse range of structurally complex, bridged, or fused analogs that are not readily accessible through simple functional group modification. nih.gov

Table 3: Strategies for Fused/Bridged Analog Synthesis

| Reaction Type | Substrate/Reagent Example | Resulting Structure Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Benzothiophene S-oxide + Alkyne | Naphthalene-like fused system | researchgate.netiosrjournals.org |

| [3+2] Cycloaddition | Nitrobenzothiophene + Azomethine ylide | Fused benzo rsc.orgnih.govthieno[2,3-c]pyrrole | nih.govrsc.org |

No Publicly Available Research Data for "this compound" in Specified Non-Biological Applications

Despite a comprehensive search of scientific databases and literature, no specific research findings or data are publicly available for the chemical compound this compound regarding its applications in materials science, catalysis, or as a chemical probe.

Extensive searches were conducted to locate information pertaining to the non-biological applications of this compound, as outlined in the user's request. These inquiries included targeted searches for its use in organic electronics, polymer chemistry, as a ligand in catalysis, and for fundamental chemical investigations.

The search results did yield general information on the broader class of benzothiophene derivatives, indicating their potential utility in various scientific fields. Benzothiophenes, as a structural motif, are known to be explored in the development of organic semiconductors and as ligands for metal-organic frameworks. However, none of the available literature specifically mentions or provides experimental or theoretical data for this compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on this specific compound that adheres to the requested outline. The absence of dedicated research on this compound in these non-biological areas means that any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its non-biological research applications cannot be generated at this time due to a lack of available scientific information.

Non Biological Research Applications

Environmental Applications

While specific research on the environmental applications of 2-(4-Methoxyphenyl)-6-benzothienyl Acetate (B1210297) is not available in the reviewed literature, the broader class of benzothiophene (B83047) derivatives has emerged as a significant area of investigation for various environmental uses, particularly in the fields of contaminant sensing and remediation. The inherent electronic and photophysical properties of the benzothiophene scaffold make it a versatile platform for the development of novel environmental technologies.

Sensing of Environmental Pollutants

Benzothiophene derivatives are increasingly being explored for their potential as fluorescent chemosensors for the detection of a variety of environmental pollutants. Their rigid structure and conjugated π-system often lead to desirable photoluminescent properties that can be modulated upon interaction with specific analytes.

Researchers have successfully designed and synthesized benzothiophene-based fluorescent probes for the detection of toxic substances in aqueous media. For instance, a dual-functional fluorescent probe, TPABT, based on a benzothiophene core, has been developed for the detection of cyanide (CN⁻) and for sensing solvent polarity. nih.gov This probe demonstrated a "turn-on" fluorescence response to cyanide with a low detection limit of 22 nM and was successfully applied to the determination of cyanide in real water samples, including drinking water, tap water, and lake water. nih.gov

Another study focused on a benzothiophene-based semi-bis-chalcone (SBC) as a photo-luminescent chemosensor for the real-time detection of hydrazine (B178648), a highly toxic chemical. rsc.orgrsc.org These sensors exhibited excellent selectivity for hydrazine over other potential interfering species. rsc.org The development of such sensors is crucial for monitoring water quality and ensuring environmental safety.

Furthermore, thiophene-appended benzothiazole (B30560) compounds, which share structural similarities with benzothiophene derivatives, have been synthesized for the ratiometric detection of heavy metal ions such as copper (Cu²⁺) and cadmium (Cd²⁺). nih.govacs.org One such probe, L2, demonstrated an outstanding limit of detection for Cd²⁺ at 2.25 nM and was effective in analyzing real-time samples, including sewage water. nih.govacs.org The ability to detect heavy metals at such low concentrations is vital for environmental monitoring and public health.

The following table summarizes the performance of selected benzothiophene and related heterocyclic derivatives in the sensing of various environmental pollutants.

| Sensor Compound Class | Target Analyte | Detection Limit | Sample Matrix | Reference |

| Benzothiophene-based (TPABT) | Cyanide (CN⁻) | 22 nM | Drinking water, tap water, lake water | nih.gov |

| Benzothiophene-based semi-bis-chalcone | Hydrazine | Not specified | Not specified | rsc.orgrsc.org |

| Thiophene-appended benzothiazole (L2) | Cadmium (Cd²⁺) | 2.25 nM | Sewage water, potato extract | nih.govacs.org |

| Benzothiophene-based (TLA) | Sulfur dioxide derivatives | Not specified | Real food and water samples | researchgate.net |

Remediation of Environmental Contaminants

In addition to sensing, benzothiophene derivatives are being investigated for their role in the remediation of environmental pollutants, primarily through photocatalysis and bioremediation.

Photocatalytic Degradation:

V-shaped oligothiophenes incorporating a benzothiophene (BT) core have been designed as photocatalysts for the degradation of emerging organic contaminants in water. rsc.orgrsc.org These molecules, when embedded in an alginate matrix to form porous aerogels, demonstrated high efficiency in degrading pollutants such as the antibiotic ofloxacin, the dye rhodamine B, and the plastic additive bisphenol A under blue-light irradiation. rsc.orgrsc.org The degradation performance reached up to 99% after 2 hours for these contaminants, showcasing the potential of benzothiophene-based materials in advanced oxidation processes for water treatment. rsc.org The mechanism involves the generation of reactive oxygen species (ROS) upon light absorption, which then break down the organic pollutants. rsc.orgrsc.org

Bioremediation:

The biodegradation of benzothiophene and related compounds by microorganisms has also been a subject of study. A strain of Pseudomonas aeruginosa (PRG-1), isolated from oil-contaminated soil, was found to degrade benzothiophene in an oil-aqueous environment. nih.gov While the bacterium could not use benzothiophene as a sole carbon source, it effectively degraded it in the presence of yeast extract. nih.gov Furthermore, research into the biodesulfurization of fossil fuels has identified microorganisms capable of selectively cleaving the carbon-sulfur bonds in heterocyclic sulfur compounds like benzothiophene and its derivatives. nih.gov Strains of Rhodococcus sp. have been shown to degrade benzothiophene, offering a potential biological route for the removal of these sulfur-containing pollutants from petroleum products. nih.gov